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Compound of Interest

Compound Name: Hodgkinsine B

Cat. No.: B15618118

Hodgkinsine B, a complex tris(pyrrolidinoindoline) alkaloid, has garnered significant interest
within the scientific community for its diverse biological activities. This technical guide provides
an in-depth overview of Hodgkinsine B, focusing on its chemical properties, established
biological effects, and the experimental methodologies used to elucidate its functions. The
information is tailored for researchers, scientists, and professionals in the field of drug
development.

Core Chemical and Physical Data

Hodgkinsine B is a stereoisomer of hodgkinsine, distinguished by its unique three-dimensional
arrangement of three pyrrolidinoindoline subunits. This structural complexity gives rise to its
distinct pharmacological profile.

Property Value Citation(s)
CAS Number 586955-76-2 [1]
Molecular Formula Cs3HssNe [1]
Molecular Weight 518.7 g/mol [2]
Appearance Solid [1]
Synonym (-)-Hodgkinsine B [1]
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Biological Activities and Mechanisms of Action

Hodgkinsine B exhibits a range of biological effects, most notably analgesic, antiviral,
antibacterial, and antifungal activities.[2] Its primary mechanism of action for analgesia involves
a dual modulation of the central nervous system, acting as both a mu-opioid receptor agonist
and an NMDA receptor antagonist.[2][3]

Analgesic Activity

The pain-relieving properties of Hodgkinsine B are attributed to its interaction with key
receptors involved in nociception. As a mu-opioid receptor agonist, it mimics the effects of
endogenous opioids, while its NMDA receptor antagonism helps to modulate glutamatergic
neurotransmission, a pathway implicated in chronic pain states.[3]

While specific dose-response data such as ED50 values for Hodgkinsine B are not readily
available in the public literature, studies have shown its efficacy in preclinical models. For
instance, administration of Hodgkinsine B at a dose of 10 mg/kg has been observed to
increase the latency to tail withdrawal in the tail-flick test in mice, indicating a significant
analgesic effect.[1] The analgesic effects of the broader class of hodgkinsine stereocisomers
have been evaluated in both tail flick and capsaicin pain models.[4]

Antimicrobial Activity

Hodgkinsine B is part of a family of pyrrolidinoindoline alkaloids that have demonstrated
notable antimicrobial properties.[5] Although specific Minimum Inhibitory Concentration (MIC)
values for Hodgkinsine B against a range of bacteria and fungi are not widely published,
related compounds within this class have shown potent activity. For example, Hodgkinsine A
and quadrigemine C have exhibited MIC values as low as 5 pg/mL against certain bacteria.[6]

[7]

Antiviral Activity

The antiviral potential of Hodgkinsine B and its congeners has also been reported.[3]

Hodgkinsine A, a closely related stereocisomer, has demonstrated substantial activity against
both a DNA virus (Herpes Simplex Virus-1) and an RNA virus (Vesicular Stomatitis Virus).[6]
However, quantitative data such as EC50 (half-maximal effective concentration), CC50 (half-
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maximal cytotoxic concentration), and the resulting Selectivity Index (SI) for Hodgkinsine B
against specific viruses are not currently available in the public domain.

Quantitative Data Summary

The following tables are structured to present quantitative data on the biological activities of
Hodgkinsine B. It is important to note that specific quantitative data for Hodgkinsine B is
limited in publicly accessible literature. Where data is available for closely related compounds,
it is provided with a clear indication.

Table 1: Analgesic Activity of Hodgkinsine B

Route of ]
] o Effective Observed o
Test Model Species Administrat Citation(s)
] Dose Effect
ion
Increased
Tail-Flick Test  Mice Not Specified 10 mg/kg latency to tail [1]
withdrawal
Hodgkinsine
Data not
: (5 mg/kg)
Hot-Plate ) N available for )
Mice Not Specified o increases [8]
Test Hodgkinsine
8 latency to
paw licking

Table 2: Antimicrobial Activity of Pyrrolidinoindoline Alkaloids

Compound/Class Test Organism(s) MiC Citation(s)
Hodgkinsine A Certain Bacteria As low as 5 pg/mL [61[7]
Quadrigemine C Certain Bacteria As low as 5 pg/mL [61[7]

_ i Data not publicly
Hodgkinsine B Not Specified )
available

Table 3: Antiviral Activity of Pyrrolidinoindoline Alkaloids
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Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of
Hodgkinsine B and related alkaloids.

Analgesic Activity Assays

1. Tail-Flick Test: This method assesses the spinal reflex to a thermal stimulus.

o Apparatus: A tail-flick analgesiometer that applies a focused beam of heat to the underside of
a rodent's tail.

e Procedure:

o

A baseline latency for the tail-flick response is determined for each animal before drug
administration.

[¢]

Hodgkinsine B or a control substance is administered.

[e]

At predetermined time intervals post-administration, the heat stimulus is applied, and the
time taken for the animal to flick its tail out of the beam is recorded.

[e]

A cut-off time is established to prevent tissue damage.
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e Endpoint: An increase in the latency to tail-flick compared to baseline and control groups
indicates an analgesic effect.

2. Hot-Plate Test: This test measures the response to a thermal stimulus applied to the paws
and is considered to assess a more complex, supraspinal analgesic response.

e Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature
(e.g., 55+ 0.5 °C).

e Procedure:

o

A baseline reaction time (e.g., paw licking, jumping) is recorded for each animal.

[¢]

The test compound or control is administered.

[e]

At specified time points, the animal is placed on the hot plate, and the latency to the first
sign of nociception is recorded.

[¢]

A maximum exposure time is set to avoid injury.

» Endpoint: A significant increase in the reaction time compared to the control group suggests
central analgesic activity.

Antimicrobial Susceptibility Testing

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination: This is a
guantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits
the visible growth of a microorganism.

o Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-
Hinton Broth), bacterial inoculum standardized to a 0.5 McFarland standard, and a solution
of the test compound.

e Procedure:

o Serial two-fold dilutions of the test compound are prepared in the growth medium in the
wells of a microtiter plate.
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o Each well is inoculated with a standardized bacterial suspension.
o Positive (no drug) and negative (no bacteria) controls are included.

o The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

e Endpoint: The MIC is the lowest concentration of the compound at which no visible bacterial
growth is observed.

Antiviral Activity Assays

1. Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the
formation of viral plaques, which are areas of cell death in a monolayer.

» Materials: Confluent monolayer of host cells in multi-well plates, virus stock, and various
concentrations of the test compound.

e Procedure:

o

Host cell monolayers are infected with a known amount of virus.

o After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a
semi-solid medium (e.g., containing agarose or methylcellulose) with or without different
concentrations of the test compound.

o Plates are incubated for a period sufficient for plaque formation.

[¢]

Cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

o Endpoint: The number of plaques is counted, and the EC50 is calculated as the
concentration of the compound that reduces the number of plaques by 50% compared to the
virus control.

2. Cytotoxicity Assay (e.g., MTT Assay): This assay is crucial to determine if the antiviral effect
is not due to the compound's toxicity to the host cells.

o Materials: Host cells in a 96-well plate, various concentrations of the test compound, and a
reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
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e Procedure:

o Cells are incubated with different concentrations of the test compound for a period similar
to the antiviral assay.

o The MTT reagent is added, which is converted by viable cells into a colored formazan
product.

o The formazan is solubilized, and the absorbance is measured using a microplate reader.

o Endpoint: The CC50 is the concentration of the compound that reduces cell viability by 50%.
The Selectivity Index (S| = CC50/EC50) is then calculated to assess the therapeutic window
of the compound.

Signaling Pathways and Experimental Workflows

The analgesic effects of Hodgkinsine B are mediated through its interaction with mu-opioid
and NMDA receptors. The following diagrams illustrate the generalized signaling pathways
associated with these mechanisms and a typical workflow for assessing antimicrobial activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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